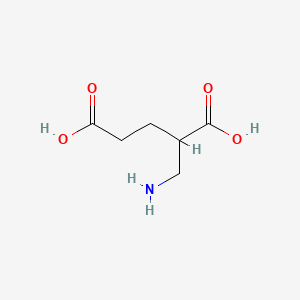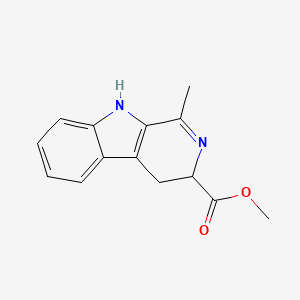
2,8-ジクロロジベンゾ-P-ジオキシン
概要
説明
2,8-Dichlorodibenzo-4-dioxin is a chlorinated derivative of dibenzo-P-dioxin. It is one of the many congeners of polychlorinated dibenzo-P-dioxins (PCDDs), which are a group of chemically-related compounds known for their environmental persistence and potential toxicity . These compounds are primarily anthropogenic and are often by-products of various industrial processes, including the manufacture of organochlorides and the incineration of chlorine-containing substances .
科学的研究の応用
2,8-Dichlorodibenzo-4-dioxin has several scientific research applications. It is used in environmental studies to understand the degradation pathways of chlorinated compounds and their impact on ecosystems . In biology and medicine, it is studied for its toxicological effects and its role in activating multiple phase I and II xenobiotic chemical metabolizing enzyme genes . Industrially, it is often a by-product that needs to be monitored and controlled due to its potential environmental and health impacts .
作用機序
Target of Action
The primary target of 2,8-Dichlorodibenzo-P-dioxin is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of the AhR leads to the induction of a variety of enzymes involved in xenobiotic metabolism . These enzymes play a role in the biotransformation of a wide range of exogenous and endogenous compounds, contributing to the detoxification and elimination of potentially harmful substances .
Pharmacokinetics
Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife due to its lipophilic properties . This property can lead to long-term persistence in the body and the environment .
Result of Action
The result of 2,8-Dichlorodibenzo-P-dioxin’s action is the activation of a variety of enzymes involved in xenobiotic metabolism . This can lead to the detoxification and elimination of potentially harmful substances . It can also mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Action Environment
The action of 2,8-Dichlorodibenzo-P-dioxin can be influenced by environmental factors. For instance, photodegradation has been recognized as a main route of elimination of photoactive pollutants . The formation of 2,8-Dichlorodibenzo-P-dioxin has been reported in the photolysis of triclosan solution irradiation by UV or sunlight . The presence of surfactants can also strongly affect the photodegradation process .
生化学分析
Biochemical Properties
2,8-Dichlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AhR). This receptor, when activated by 2,8-Dichlorodibenzo-P-dioxin, translocates to the nucleus and binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding induces the expression of various phase I and phase II xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). These enzymes are involved in the detoxification and metabolic processing of various xenobiotics, including 2,8-Dichlorodibenzo-P-dioxin itself .
Cellular Effects
The cellular effects of 2,8-Dichlorodibenzo-P-dioxin are diverse and can impact various cell types and cellular processes. One of the primary effects is the alteration of cell signaling pathways. By activating the AhR, 2,8-Dichlorodibenzo-P-dioxin can influence the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, it has been shown to affect gene expression related to the circadian clock by inhibiting the expression of the core circadian component PER1 . These changes can lead to disruptions in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2,8-Dichlorodibenzo-P-dioxin exerts its effects through binding interactions with the AhR. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with XREs to modulate gene expression. This interaction can lead to the activation or repression of various genes, depending on the cellular context. Additionally, 2,8-Dichlorodibenzo-P-dioxin can influence enzyme activity, either by inducing the expression of detoxifying enzymes or by directly inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dichlorodibenzo-P-dioxin can change over time. The compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,8-Dichlorodibenzo-P-dioxin has been associated with chronic toxic effects, including disruptions in cellular function and metabolism. Studies have shown that the compound can accumulate in tissues, leading to prolonged biological effects even after the initial exposure has ceased .
Dosage Effects in Animal Models
The effects of 2,8-Dichlorodibenzo-P-dioxin in animal models vary with different dosages. At low doses, the compound can induce the expression of detoxifying enzymes and other protective mechanisms. At higher doses, it can cause toxic effects, including liver damage, immune suppression, and developmental abnormalities. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
2,8-Dichlorodibenzo-P-dioxin is involved in several metabolic pathways, primarily through its interaction with enzymes such as CYP1A1. These enzymes facilitate the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic processing of 2,8-Dichlorodibenzo-P-dioxin can influence its toxicity and persistence in biological systems. Additionally, the compound can affect metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2,8-Dichlorodibenzo-P-dioxin within cells and tissues are influenced by its lipophilicity and stability. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is also transported within the body via binding to specific proteins and transporters. This distribution pattern can affect the localization and accumulation of 2,8-Dichlorodibenzo-P-dioxin, leading to varying biological effects depending on the tissue .
Subcellular Localization
The subcellular localization of 2,8-Dichlorodibenzo-P-dioxin is primarily within the nucleus, where it exerts its effects through interactions with the AhR. The compound can also be found in other cellular compartments, depending on its metabolic processing and transport. The localization of 2,8-Dichlorodibenzo-P-dioxin can influence its activity and function, as well as its interactions with other biomolecules within the cell .
準備方法
2,8-Dichlorodibenzo-4-dioxin can be synthesized through the photodegradation of triclosan, a widely used antimicrobial agent. This process involves exposing triclosan to ultraviolet (UV) irradiation, sunlight, or pyrolysis, leading to the formation of 2,8-Dichlorodibenzo-4-dioxin . Industrial production methods often involve liquid–liquid extraction and solid-phase extraction techniques for the identification and quantification of the compound .
化学反応の分析
2,8-Dichlorodibenzo-4-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include UV light for photodegradation and various solvents for extraction . The major products formed from these reactions are often other chlorinated dioxins and related compounds .
類似化合物との比較
2,8-Dichlorodibenzo-4-dioxin is similar to other polychlorinated dibenzo-P-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds share a similar chemical structure and mechanism of action, involving the activation of the AhR . the toxicity and environmental persistence of these compounds can vary significantly. For example, 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is known to be one of the most toxic dioxins . Other similar compounds include polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which also exhibit dioxin-like properties .
特性
IUPAC Name |
2,8-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWJCKBJUQDYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872019 | |
| Record name | 2,8-Dichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-22-6 | |
| Record name | 2,8-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38964-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dichlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dichlorooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















